molecular formula C16H14ClN B282131 2-Chloro-9-propylacridine

2-Chloro-9-propylacridine

Cat. No.: B282131
M. Wt: 255.74 g/mol
InChI Key: RWVIFKGSOCUUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-9-propylacridine is a substituted acridine derivative featuring a chlorine atom at position 2 and a propyl group at position 9 of the acridine core. Acridines are nitrogen-containing heterocyclic compounds known for their planar aromatic structure, which facilitates intercalation into DNA and interactions with biological targets.

Properties

Molecular Formula

C16H14ClN

Molecular Weight

255.74 g/mol

IUPAC Name

2-chloro-9-propylacridine

InChI

InChI=1S/C16H14ClN/c1-2-5-12-13-6-3-4-7-15(13)18-16-9-8-11(17)10-14(12)16/h3-4,6-10H,2,5H2,1H3

InChI Key

RWVIFKGSOCUUAR-UHFFFAOYSA-N

SMILES

CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl

Canonical SMILES

CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Table 1: Structural Analogs of 2-Chloro-9-propylacridine

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Cl (C2), Propyl (C9) C₁₆H₁₄ClN Hypothesized enhanced lipophilicity
9-Chloroacridine Cl (C9) C₁₃H₈ClN Spectrophotometric applications
3,6-Bis(dimethylamino)-10-propylacridinium iodide Dimethylamino (C3, C6), Propyl (C10) C₂₁H₂₇IN₄ Water-soluble (iodide salt), biochemical studies
9-Amino-2-phenylacridine NH₂ (C9), Ph (C2) C₁₉H₁₄N₂ Pharmaceutical intermediate
9-Cyanoacridine CN (C9) C₁₄H₈N₂ Reactive intermediate for synthesis
Key Observations:
  • Substituent Position : The position of substituents significantly impacts reactivity and applications. For example, 9-Chloroacridine (Cl at C9) is used in spectrophotometry due to its chromophoric properties, whereas this compound’s Cl at C2 may alter electronic distribution and steric hindrance .
  • Alkyl vs. Charged Groups: The propyl group in this compound increases lipophilicity compared to polar groups like carboxylic acid (e.g., Acridine-9-carboxylic acid, ) or quaternary ammonium salts (e.g., 3,6-Bis(dimethylamino)-10-propylacridinium iodide) .

Physicochemical and Functional Properties

Table 2: Predicted Physicochemical Properties

Property This compound 9-Chloroacridine 3,6-Bis(dimethylamino)-10-propylacridinium iodide
Molecular Weight (g/mol) 263.75 213.66 510.37
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~1.2 (due to charged iodide)
Solubility Low in water Low in water High in polar solvents
Thermal Stability Likely stable up to 200°C Not reported Decomposes at 240°C
  • Spectroscopic Properties : Chloro-substituted acridines (e.g., 9-Chloroacridine) exhibit strong UV-Vis absorbance, suggesting that this compound may also serve as a chromophore in analytical methods .

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